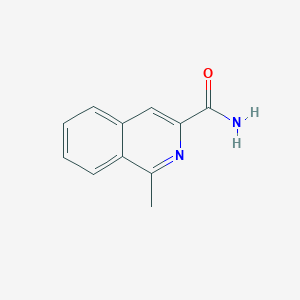
4-Fluoro-6-methyl-3-nitrobenzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-6-methyl-3-nitrobenzene-1,2-diamine is an aromatic compound with the molecular formula C7H8FN3O2 It is a derivative of benzene, characterized by the presence of fluoro, methyl, nitro, and diamine substituents on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-6-methyl-3-nitrobenzene-1,2-diamine typically involves multiple steps:
Fluorination: The fluoro group can be introduced via a halogen exchange reaction, often using potassium fluoride.
Amination: The nitro group is then reduced to an amine using reducing agents like iron and hydrochloric acid.
Methylation: The methyl group can be introduced through a Friedel-Crafts alkylation reaction using methyl chloride and aluminum chloride as a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure efficient mixing and reaction control.
Catalysts and reagents: are used in optimized quantities to maximize yield and minimize by-products.
Purification steps: such as crystallization or distillation to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-6-methyl-3-nitrobenzene-1,2-diamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluoro group can be substituted by nucleophiles.
Oxidation: The methyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Reduction: Iron and hydrochloric acid or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Reduction: 4-Fluoro-6-methyl-3-aminobenzene-1,2-diamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-Fluoro-6-methyl-3-nitrobenzoic acid.
Applications De Recherche Scientifique
4-Fluoro-6-methyl-3-nitrobenzene-1,2-diamine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals.
Material Science: Used in the synthesis of polymers and advanced materials.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 4-Fluoro-6-methyl-3-nitrobenzene-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluoro and nitro groups can influence its binding affinity and specificity. The compound may undergo metabolic transformations, leading to active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Fluoro-3-methyl-6-nitrobenzene-1,2-diamine
- 4-Fluoro-2-methyl-1-nitrobenzene
- 4-Fluoronitrobenzene
Uniqueness
4-Fluoro-6-methyl-3-nitrobenzene-1,2-diamine is unique due to the specific arrangement of its substituents, which can influence its reactivity and biological activity. The combination of fluoro, methyl, nitro, and diamine groups provides a distinct chemical profile that can be exploited in various applications.
Propriétés
Formule moléculaire |
C7H8FN3O2 |
|---|---|
Poids moléculaire |
185.16 g/mol |
Nom IUPAC |
4-fluoro-6-methyl-3-nitrobenzene-1,2-diamine |
InChI |
InChI=1S/C7H8FN3O2/c1-3-2-4(8)7(11(12)13)6(10)5(3)9/h2H,9-10H2,1H3 |
Clé InChI |
UXSSXDQPOKWZQQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1N)N)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


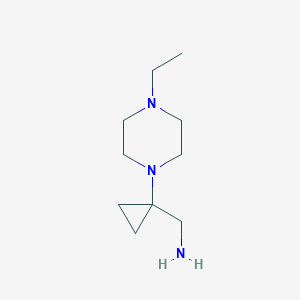
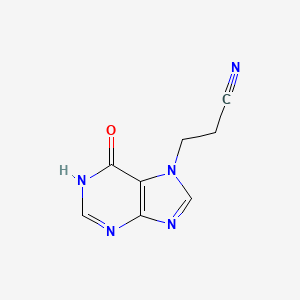
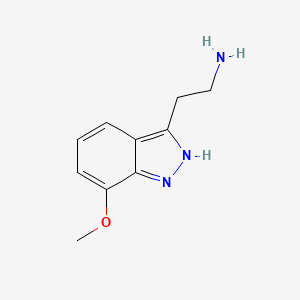
![1,5-Diazaspiro[3.4]octane dihydrochloride](/img/structure/B15070590.png)
![1,9-Diazaspiro[6.6]tridecane](/img/structure/B15070593.png)

![7-Methyl-2-thioxo-2,3-dihydro-1H-imidazo[4,5-c]pyridine-6-carbonitrile](/img/structure/B15070600.png)
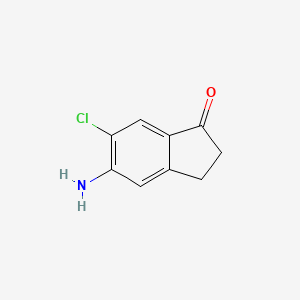
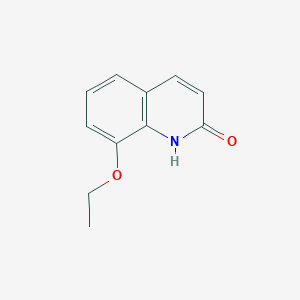


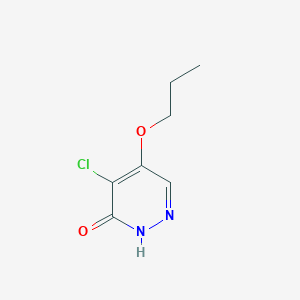
![N-((5-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl)ethanamine](/img/structure/B15070654.png)
